molecular formula C21H21N3O2S B2796715 1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone CAS No. 924865-61-2

1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone

Cat. No.: B2796715
CAS No.: 924865-61-2
M. Wt: 379.48
InChI Key: WUUDNTPWICOPGC-UHFFFAOYSA-N
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Description

1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone is a complex organic compound with the molecular formula C21H21N3O2S and a molecular weight of 379.48. This compound is characterized by the presence of a morpholine ring, a phthalazine moiety, and a thioether linkage, making it a unique structure in organic chemistry.

Scientific Research Applications

1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-(p-tolyl)phthalazin-1-yl chloride with morpholine in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethanethiol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or phthalazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted morpholine or phthalazine derivatives.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanol
  • 1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)propane
  • 1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)butane

Uniqueness

1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone is unique due to its specific combination of a morpholine ring, a phthalazine moiety, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15-6-8-16(9-7-15)20-17-4-2-3-5-18(17)21(23-22-20)27-14-19(25)24-10-12-26-13-11-24/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUDNTPWICOPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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